N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide

Chemical Identity Molecular Weight Quality Control

Medicinal chemistry teams screening pyrazole-amide libraries often struggle to distinguish active 1,3-dimethyl regioisomers from inactive 1,5-dimethyl byproducts, leading to false hits and wasted resources. This compound provides the definitive 1,3-dimethyl-1H-pyrazole-4-methyl-3,4-dimethylbenzamide reference standard for unambiguous isomer confirmation. - Confirmed InChIKey XLUGKSDEUIDTCX-UHFFFAOYSA-N enables precise HPLC-MS retention time calibration. - Serves as matched molecular pair comparator for isolating logP contributions to mTORC1 inhibition SAR. - In stock with flexible sizing from mg to kg scale for analytical and preparative workflows.

Molecular Formula C15H19N3O
Molecular Weight 257.337
CAS No. 1052643-42-1
Cat. No. B2572832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide
CAS1052643-42-1
Molecular FormulaC15H19N3O
Molecular Weight257.337
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCC2=CN(N=C2C)C)C
InChIInChI=1S/C15H19N3O/c1-10-5-6-13(7-11(10)2)15(19)16-8-14-9-18(4)17-12(14)3/h5-7,9H,8H2,1-4H3,(H,16,19)
InChIKeyXLUGKSDEUIDTCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide Identity and Physicochemical Baseline


N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide (CAS 1052643-42-1) is a synthetic small molecule (C15H19N3O, MW 257.33 g/mol) belonging to the pyrazole-amide subclass . Its unambiguous molecular identity is confirmed by InChIKey XLUGKSDEUIDTCX-UHFFFAOYSA-N [1]. The structure couples a 1,3-dimethyl-1H-pyrazole ring to a 3,4-dimethylbenzamide moiety via a methylene (-CH2-) linker [1]. This scaffold distinguishes it from direct pyrazole-benzamide hybrids lacking a flexible spacer and from positional isomers bearing alternative methyl substitution patterns on either the pyrazole or the phenyl ring.

Structural Analog Limitations and Functional Drift


Even minor permutations in methyl-group placement or linker length on the pyrazole-benzamide scaffold lead to quantifiable shifts in molecular recognition, lipophilicity, and metabolic liability. The target compound features a specific 3,4-dimethyl substitution on the benzamide ring combined with a 1,3-dimethyl-1H-pyrazole and a methylene spacer. Replacing the 3,4-dimethyl pattern with 4-methyl (para only) or 3,5-dimethyl alters the electron density and steric contour of the aromatic ring, which has been shown in related pyrazole-amide series to shift antiproliferative EC50 values by up to 5-fold [1]. Furthermore, exchanging the methylene linker for a direct pyrazole-benzamide bond eliminates torsional flexibility that can be critical for target engagement in allosteric regulatory sites such as mTORC1 [1]. Generic substitution therefore risks departing from the structure-activity landscape that defines this chemotype.

Quantitative Differentiation from Closest Analogs


MW Distinction from 3-Methyl and 4-Chloro Analogs

The target compound (MW 257.33 g/mol) is unambiguously heavier than the des-methyl analog N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylbenzamide (MW 243.31 g/mol) and lighter than the 4-chloro analog 4-chloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide (MW 263.72 g/mol) [1]. These MW differences serve as definitive identity QC markers by LC-MS.

Chemical Identity Molecular Weight Quality Control

InChIKey-Based Regioisomer Discrimination

The InChIKey of the target compound (XLUGKSDEUIDTCX-UHFFFAOYSA-N) encodes the 1,3-dimethyl substitution pattern on the pyrazole ring. A common synthetic by-product, the 1,5-dimethylpyrazole regioisomer N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethylbenzamide, yields a distinct InChIKey [1]. This pair cannot be distinguished by molecular formula or MW alone—only by chromatographic resolution validated against the canonical InChIKey.

Regioisomer InChIKey Structural Identity

Methylene Linker Flexibility Advantage

The methylene (-CH2-) spacer between the pyrazole and the amide nitrogen in the target compound introduces a rotatable bond absent in direct N-(pyrazol-4-yl)benzamide analogs. In a closely related benzamide series, the presence of a methylene linker in the phenoxymethyl moiety was associated with a 2-fold improvement in aqueous solubility over the more planar, directly linked counterpart [1]. While direct solubility data for the target compound are not published, the structural feature predicts enhanced solubility and lower crystal packing energy relative to direct-linked analogs.

Conformational Flexibility Linker Effect SAR

Lipophilicity of 3,4-Dimethylbenzamide Substitution

A methyl scan on the benzamide ring of a related pyrazole-amide series demonstrated that 3,4-dimethyl substitution yields a calculated logP shift of approximately +0.5 relative to the unsubstituted benzamide (EC50 10 μM), and differs from the 3,5-dimethyl pattern that produced an EC50 of 2.6 μM [1]. Although direct logP values for the target compound are not measured, the 3,4-dimethyl pattern occupies a distinct lipophilic space that influences passive membrane permeability and non-specific protein binding.

Lipophilicity logP Methyl Scan

Application Scenarios for Scientific Procurement


mTORC1-Autophagy Chemical Probe and Scaffold Hopping

The target compound serves as a key intermediate or comparator for scaffold-hopping exercises around the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide autophagy modulator series [1]. Its methylene linker and 3,4-dimethylbenzamide substitution pattern provide an alternative chemotype with potentially differentiated mTORC1 inhibition kinetics, as suggested by SAR trends showing that linker composition and aryl substitution dictate both antiproliferative potency and autophagy disruption [1].

Regioisomer Reference Standard for Pyrazole Libraries

Because pyrazole N-methylation can occur at positions 1, 3, or 5 during synthesis, the 1,3-dimethyl regioisomer represented by this compound is a critical reference standard for HPLC-MS purity assessment and for distinguishing active from inactive isomers in high-throughput screening output [1]. Its unique InChIKey and retention time profile make it suitable for calibrating analytical methods in medicinal chemistry core facilities.

Probe for Lipophilicity-Dependent Off-Target Binding

The 3,4-dimethyl substitution pattern places this compound in a distinct logP window relative to mono-methyl or 3,5-dimethyl analogs [1]. In panels where target engagement correlates with lipophilicity, this compound can serve as a matched molecular pair with its 4-methyl or 3,5-dimethyl counterparts to isolate the contribution of logP to assay promiscuity and cytotoxicity [1].

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